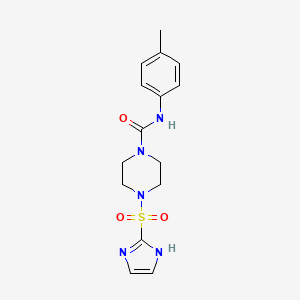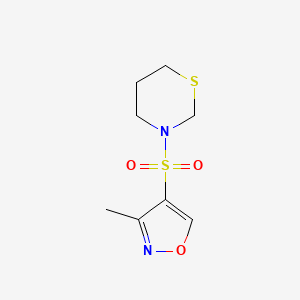![molecular formula C11H11ClFN3O3S B7092858 4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B7092858.png)
4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features a combination of halogenated aromatic rings and heterocyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Halogenation: Introduction of the chloro and fluoro substituents on the benzene ring can be done using electrophilic aromatic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the halogenated benzene derivative with a suitable sulfonamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The halogen atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the aromatic ring.
Cyclization reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present.
Scientific Research Applications
4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the halogenated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
- 4-chloro-2-fluoro-N-methyl-N-[2-(1,2,3-thiadiazol-3-yl)ethyl]benzenesulfonamide
Uniqueness
4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties compared to other heterocycles like triazoles or thiadiazoles. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3O3S/c1-16(5-4-11-14-7-19-15-11)20(17,18)10-3-2-8(12)6-9(10)13/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUKZQSSTVYEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NOC=N1)S(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate](/img/structure/B7092794.png)
![2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7092800.png)
![1-[4-(1-Ethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-2,2-dimethoxyethanone](/img/structure/B7092816.png)
![5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol](/img/structure/B7092820.png)




![N-[(2-bromopyridin-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7092856.png)

![3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane](/img/structure/B7092859.png)
